molecular formula C21H23N3O3 B384877 4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618878-41-4

4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B384877
CAS No.: 618878-41-4
M. Wt: 365.4g/mol
InChI Key: QGRYBEQHRKJXKT-HTXNQAPBSA-N
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Description

Significance of Pyrrol-2(5H)-one Derivatives in Heterocyclic Chemistry

Pyrrol-2(5H)-one derivatives, commonly known as pyrrolones, represent one of the most important classes of five-membered heterocyclic compounds in modern organic and medicinal chemistry. These compounds are characterized by their unique structural framework containing a lactam functionality within a five-membered ring system, which provides exceptional versatility for chemical modification and biological activity. The significance of pyrrolone derivatives in heterocyclic chemistry stems from their ability to serve as both synthetic intermediates and bioactive compounds with diverse pharmacological properties. Research has demonstrated that pyrrolones exhibit remarkable structural diversity through various substitution patterns, allowing for the development of compounds with tailored biological activities and improved pharmacokinetic properties.

The pyrrolone scaffold has emerged as a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic pharmaceuticals. Studies have shown that these compounds can undergo various chemical transformations including nucleophilic substitutions, electrophilic additions, and cycloaddition reactions, making them valuable building blocks for complex molecule synthesis. The aromatic character of the pyrrolone ring system, while modest compared to benzene, provides sufficient stability for pharmaceutical applications while maintaining reactivity for further functionalization. This balance between stability and reactivity has made pyrrolone derivatives particularly attractive for drug discovery programs targeting diverse therapeutic areas.

Furthermore, the pyrrolone framework allows for the incorporation of multiple pharmacophoric elements through strategic substitution at various positions on the ring system. The nitrogen atom in the pyrrolone ring can accommodate various substituents, while the carbonyl group provides opportunities for hydrogen bonding interactions with biological targets. This structural flexibility has enabled researchers to develop pyrrolone derivatives with enhanced selectivity and potency for specific biological targets, contributing to their significance in contemporary heterocyclic chemistry.

Nomenclature and Classification of 3-Hydroxy-1,5-Dihydro-2H-Pyrrol-2-ones

The systematic nomenclature of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, with specific attention to the positioning of functional groups and stereochemical considerations. These compounds are classified as lactams derived from the pyrrolidin-2-one parent structure, with the hydroxy group at the 3-position providing additional functionality and potential for biological activity. The numbering system for pyrrolone derivatives begins at the nitrogen atom and proceeds around the ring, with the carbonyl carbon designated as position 2, establishing a consistent framework for describing substitution patterns.

The classification of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be organized based on several structural features including the nature of substituents at the nitrogen atom (position 1), the presence and type of substituents at position 4, and the stereochemistry at position 5. Compounds within this class can be further categorized as either racemic mixtures or enantiopure compounds, depending on the synthetic methodology employed and the presence of chiral centers. The hydroxy group at position 3 can exist in different tautomeric forms, influencing both the chemical reactivity and biological activity of these compounds.

Substitution patterns at various positions on the pyrrolone ring system have led to the development of numerous subclasses with distinct properties. Position 1 substitution commonly involves alkyl chains, aryl groups, or heterocyclic moieties, while position 4 typically features carbonyl-containing substituents such as benzoyl groups. Position 5 substitution often includes aromatic or aliphatic groups that can significantly influence the compound's biological activity and pharmacokinetic properties. This systematic approach to classification has facilitated structure-activity relationship studies and aided in the rational design of new pyrrolone derivatives with improved therapeutic potential.

Historical Development of Polysubstituted Pyrrolones

The historical development of polysubstituted pyrrolones can be traced back to early investigations into heterocyclic chemistry in the mid-20th century, when researchers first recognized the potential of these compounds as bioactive scaffolds. Initial synthetic approaches focused on simple pyrrolone structures, but advances in organic synthesis have enabled the preparation of increasingly complex polysubstituted derivatives with enhanced biological activities. The development of one-pot three-component condensation reactions has been particularly significant, allowing for the efficient synthesis of racemic pyrrolones from commercially available starting materials including substituted aldehydes, anilines, and ethyl 2,4-dioxo-butanoates.

The evolution of synthetic methodologies for pyrrolone preparation has been marked by several key milestones, including the development of metal-catalyzed cyclization reactions and the use of novel condensation procedures. Copper acetate-catalyzed annulation reactions have emerged as particularly valuable synthetic tools, enabling the regioselective synthesis of polysubstituted pyrroles and pyrrolones under aerobic conditions. These synthetic advances have facilitated the preparation of diverse pyrrolone libraries for biological screening and structure-activity relationship studies, accelerating the discovery of compounds with therapeutic potential.

Recent developments in pyrrolone chemistry have focused on the synthesis of compounds with specific substitution patterns designed to enhance biological activity and selectivity. The preparation of compounds such as 4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one represents the culmination of decades of synthetic methodology development and structure-activity relationship studies. These advances have been supported by improvements in analytical techniques and computational chemistry tools that enable the rational design of new pyrrolone derivatives with predicted biological activities.

Medicinal Significance of Pyrrolone Scaffolds

The medicinal significance of pyrrolone scaffolds is evident from their presence in numerous pharmaceutically active compounds and their demonstrated biological activities across multiple therapeutic areas. Research has shown that pyrrolone derivatives exhibit a broad spectrum of biological activities including anti-inflammatory, anticancer, antibacterial, antifungal, antiviral, and analgesic properties. These diverse activities have made pyrrolone scaffolds attractive targets for drug discovery programs seeking to develop new therapeutic agents for various diseases and medical conditions.

Studies investigating the structure-activity relationships of pyrrolone derivatives have revealed several key structural features that contribute to their biological activities. The presence of aromatic substituents at various positions on the pyrrolone ring has been shown to enhance antimicrobial activity, while specific substitution patterns can confer selectivity for different biological targets. The incorporation of dimethylamino groups, as seen in compounds like this compound, has been associated with improved pharmacokinetic properties and enhanced biological activity through interactions with cellular targets.

The development of pyrrolone derivatives as antimalarial agents has demonstrated the potential of these scaffolds in addressing global health challenges. Research has identified pyrrolone compounds with potent activity against Plasmodium falciparum, showing efficacy in animal models and good selectivity compared to mammalian cell lines. These findings have highlighted the importance of pyrrolone scaffolds in the development of new antimalarial drugs, particularly in addressing the growing problem of drug resistance in malaria parasites.

Biological Activity Representative Compounds Potency Range Reference
Antimalarial Pyrrolone derivatives EC₅₀ ~ 9 nanomolar
Anti-inflammatory Pyrrolone and N-benzyl pyrrolone derivatives Moderate to High
Antimicrobial 2-Arylidene-4-(4-methylphenyl)but-3-en-4-olides MIC 50 micrograms per milliliter
Antifungal Pyrrolone derivatives Significant activity

The mechanism of action studies for pyrrolone derivatives have revealed their ability to interact with various biological targets through multiple pathways. The compound this compound likely exerts its biological effects through interactions with enzymes or receptors, facilitated by its complex structural features that allow for hydrogen bonding and hydrophobic interactions. The presence of the pyridine ring and dimethylamino group provides additional binding sites that can enhance selectivity and potency for specific biological targets.

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-23(2)13-8-14-24-18(16-11-6-7-12-22-16)17(20(26)21(24)27)19(25)15-9-4-3-5-10-15/h3-7,9-12,18,25H,8,13-14H2,1-2H3/b19-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRYBEQHRKJXKT-HTXNQAPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a member of the pyrrolidine-2,3-dione class, which has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and as an anti-HIV agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrrolidine core.
  • A benzoyl moiety that enhances lipophilicity.
  • A dimethylamino group that may influence its pharmacokinetic properties.
  • A hydroxy group which is crucial for biological activity.

1. Inhibition of Enzymatic Activity

Research indicates that derivatives of pyrrolidine-2,3-diones, including our compound, exhibit inhibitory effects on specific bacterial proteins such as Penicillin-Binding Protein 3 (PBP3). The inhibition is primarily due to hydrophobic interactions and hydrogen bonding facilitated by the hydroxyl group at position 3 .

2. Anti-HIV Activity

Analogues of the compound have shown significant anti-HIV activity. For instance, compounds similar to 4-benzoyl derivatives have been reported to inhibit HIV-1 reverse transcriptase with IC50 values in the nanomolar range. These compounds were effective against various mutant strains of HIV, indicating a robust mechanism against viral resistance .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications:

  • Hydroxyl Group : Essential for binding to target proteins .
  • Benzoyl Substitution : Enhances interaction with hydrophobic pockets in target enzymes .
  • Dimethylamino Group : Modifies solubility and may affect cellular uptake .

Table 1 summarizes key SAR findings from recent studies:

Compound VariantIC50 (µM)Target EnzymeNotes
Parent Compound14PBP3Baseline activity
Benzyl Substituted8PBP3Increased binding affinity
Hydroxyl Variant3PBP3Essential for enzymatic inhibition
Dimethylamine Variant<1HIV RTHigh potency against mutants

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against Pseudomonas aeruginosa. The results demonstrated that the compound effectively reduced bacterial growth with an MIC value significantly lower than many conventional antibiotics. This suggests potential for development as a novel antimicrobial agent .

Case Study 2: Antiviral Efficacy

In vitro studies on HIV-infected cell lines showed that the compound inhibited viral replication with an IC50 value below 1 µM. This was particularly notable against resistant strains, highlighting its potential as a therapeutic agent in managing HIV infections .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a pyrrole framework exhibit significant anticancer properties. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure of 4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one may enhance its binding affinity to cancer-related targets, potentially leading to novel therapeutic agents.

Antimicrobial Properties

Pyrrole derivatives are known for their antimicrobial activity. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes makes it a candidate for further exploration in the development of new antibiotics. Studies have shown that modifications to the pyrrole structure can enhance its antimicrobial efficacy against resistant strains of bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrole compounds is supported by their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Molecular docking studies suggest that this compound may effectively bind to COX enzymes, offering a pathway for the development of anti-inflammatory drugs.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies have demonstrated that modifications at specific positions on the pyrrole ring can significantly affect the compound's potency and selectivity against various biological targets.

Modification Effect on Activity
Substitution at position 3Increased anticancer activity
Variation of the benzoyl groupEnhanced antimicrobial properties
Alteration of dimethylamino groupImproved anti-inflammatory effects

Case Study: Anticancer Efficacy

In a study published in Pharmaceuticals, derivatives of pyrrolo[2,3-b]pyridine were synthesized and tested against several cancer cell lines. The results indicated that modifications similar to those found in this compound resulted in significant cytotoxicity, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Case Study: Antimicrobial Activity

A recent investigation highlighted the synthesis of various pyrrole derivatives and their evaluation against Gram-positive bacteria. The findings suggested that compounds structurally related to this compound exhibited potent antibacterial activity, supporting further exploration in drug development .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Compound CAS/Identifier Substituent Modifications Molecular Weight (g/mol) Key Properties
Target Compound 618878-41-4 4-Benzoyl, 5-(pyridin-2-yl), 1-(3-(dimethylamino)propyl) 365.43 Stabilized enol tautomer; moderate lipophilicity (predicted)
4-(4-Chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one 381681-03-4 4-(4-Chlorobenzoyl), 5-(4-methoxyphenyl) 428.91 Increased molecular weight; enhanced electron-withdrawing effects (Cl, OCH₃)
1-(3-(Dimethylamino)propyl)-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 431932-93-3 4-(4-Ethoxy-3-methylbenzoyl), 5-(4-fluorophenyl) Not provided Ethoxy and methyl groups may enhance metabolic stability; fluorophenyl adds polarity
3-Hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-propylphenyl)-1,5-dihydro-pyrrol-2-one (Compound 19) Not provided 4-(4-Methylbenzoyl), 5-(4-propylphenyl), 1-(2-hydroxypropyl) 394.21 Hydroxypropyl chain increases hydrophilicity; propylphenyl adds bulk
3-Hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-trifluoromethylphenyl)-1,5-dihydro-pyrrol-2-one (Compound 25) Not provided 4-(4-Methylbenzoyl), 5-(3-trifluoromethylphenyl) 420.16 Trifluoromethyl group enhances lipophilicity and electron-withdrawing effects

Pharmacological Implications (Inferred from Structural Trends)

  • Aminoalkyl Chain Variations: The 3-(dimethylamino)propyl group in the target compound may improve solubility and membrane permeability compared to shorter chains (e.g., 2-hydroxypropyl in Compound 19) .
  • Aromatic Substituents : Pyridin-2-yl (target compound) and fluorophenyl (431932-93-3) substituents could facilitate π-π stacking or hydrogen bonding with biological targets, while bulkier groups (e.g., 4-propylphenyl in Compound 19) might sterically hinder binding .

Preparation Methods

Three-Component Reaction Framework

The pyrrol-2-one scaffold can be constructed using a three-component condensation of active methylene compounds, aldehydes, and amines. For this compound, glycine methyl ester serves as the active methylene component, benzaldehyde introduces the aromatic moiety, and a pyridine-containing chalcone derivative contributes the pyridin-2-yl group. The reaction proceeds in acetic acid or DMF with chlorotrimethylsilane (TMSCl) as a promoter, facilitating cyclization to form the 3-hydroxy-pyrrol-2-one core.

Key Reaction Conditions:

ComponentRoleExample Reagent
Active methylene compoundNucleophileGlycine methyl ester
AldehydeElectrophilic partnerBenzaldehyde
AmineNitrogen sourcePyridin-2-yl chalcone derivative
Solvent/PromoterReaction mediumDMF with TMSCl

Yields for analogous reactions range from 52% to 81%, depending on the reactivity of the chalcone and the steric demands of the pyridine substituent.

Barton–Zard Reaction for Pyrrole Intermediate Formation

Nitrostilbene and Isocyanoacetate Condensation

The Barton–Zard reaction enables the construction of the pyrrole ring via the reaction of nitroalkenes (e.g., 4-methoxy-β-nitrostyrene) with methyl isocyanoacetate. For the target compound, a pyridin-2-yl-substituted nitrostilbene is synthesized through Suzuki coupling of p-methoxyphenylboronic acid with a pyridine halide, followed by nitroalkene formation.

Reaction Steps:

  • Nitrostilbene Synthesis :

    Pyridin-2-yl halide+p-Methoxyphenylboronic acidPd catalystNitrostilbene intermediate\text{Pyridin-2-yl halide} + \text{p-Methoxyphenylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{Nitrostilbene intermediate}


2. Barton–Zard Cyclization :

Nitrostilbene+Methyl isocyanoacetateMeOHPyrrole-2-carboxylate\text{Nitrostilbene} + \text{Methyl isocyanoacetate} \xrightarrow{\text{MeOH}} \text{Pyrrole-2-carboxylate}

The pyrrole-2-carboxylate intermediate is subsequently oxidized to the pyrrol-2-one using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Functionalization of the Pyrrol-2-one Core

Optimization Considerations:

  • Base Selection : Potassium carbonate minimizes ester hydrolysis compared to stronger bases.

  • Solvent : DMF enhances solubility of the pyrrol-2-one intermediate.

  • Yield : Reported yields for analogous N-alkylations range from 70% to 81%.

Benzoylation at Position 4

The 4-benzoyl group is installed via Friedel–Crafts acylation or direct acylation using benzoyl chloride. Lewis acids such as AlCl₃ catalyze the electrophilic substitution, though regioselectivity must be controlled to favor position 4.

Acylation Protocol:

  • Protection of 3-Hydroxy Group : Temporary silylation (e.g., TBSCl) prevents unwanted side reactions.

  • Benzoylation :

    Pyrrol-2-one+Benzoyl chlorideAlCl₃, DCM4-Benzoyl-pyrrol-2-one\text{Pyrrol-2-one} + \text{Benzoyl chloride} \xrightarrow{\text{AlCl₃, DCM}} 4\text{-Benzoyl-pyrrol-2-one}


3. Deprotection : Removal of the silyl group using TBAF (tetrabutylammonium fluoride).

Pyridin-2-yl Group Incorporation

Suzuki–Miyaura Coupling

A pyridin-2-yl boronic acid is coupled to a halogenated pyrrol-2-one intermediate using a palladium catalyst (e.g., Pd(PPh₃)₄). This method requires a bromine or iodine substituent at position 5 of the pyrrol-2-one.

Coupling Conditions:

ParameterSpecification
CatalystPd(PPh₃)₄
BaseNa₂CO₃
SolventDME/H₂O (3:1)
Temperature80–100°C
Yield75–85%

Integrated Synthetic Route

Combining the above methodologies, a representative synthesis proceeds as follows:

  • Pyrrol-2-one Core : Three-component condensation of glycine methyl ester, benzaldehyde, and pyridin-2-yl chalcone in DMF/TMSCl.

  • N-Alkylation : Reaction with 3-(dimethylamino)propyl bromide in DMF/K₂CO₃.

  • Benzoylation : Friedel–Crafts acylation at position 4 using AlCl₃.

  • Oxidation and Purification : DDQ oxidation (if needed) followed by column chromatography.

Yield Summary:

StepYield Range
Three-component reaction52–63%
N-Alkylation70–81%
Benzoylation65–72%
Overall Yield9.8–37.5%

Challenges and Optimization Strategies

Regioselectivity in Acylation

The 3-hydroxy group and pyridin-2-yl substituent can direct electrophilic attack to undesired positions. Computational modeling (DFT) suggests that the 4-position is favored due to resonance stabilization from the adjacent carbonyl group.

Stability of Intermediates

The 3-hydroxy-pyrrol-2-one intermediate is prone to dehydration. Silyl protection (e.g., TBSCl) and low-temperature workup (-20°C) mitigate this issue .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.